molecular formula C9H10N2O3 B1598365 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 98953-13-0

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B1598365
CAS No.: 98953-13-0
M. Wt: 194.19 g/mol
InChI Key: YENPHHQNXHYBCE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It is a derivative of benzodioxine and contains a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted benzodioxine derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is structurally similar to other benzodioxine derivatives, such as 2,3-Dihydro-1,4-benzodioxine-6-carboxamide and 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. the presence of the carbohydrazide group gives it unique chemical properties and potential applications. These differences highlight its uniqueness and potential advantages over similar compounds.

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Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENPHHQNXHYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398085
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98953-13-0
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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